N-(2-methoxycyclohexyl)-3,4-dimethylaniline
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Overview
Description
N-(2-methoxycyclohexyl)-3,4-dimethylaniline is a methylbenzene.
Scientific Research Applications
Reactions with Resonance-stabilized Radicals
The reactions of dimethylaniline with various resonance-stabilized radicals have been explored. For instance, Okazaki and Inamoto (1968) found that 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals reacted with dimethylaniline to produce N-methyl-N-(3,4-dicyano-3,4-dimethylpentyl) aniline and its 3,4-dimethoxycarbonyl derivative, respectively. These reactions suggest electron transfer from dimethylaniline to radicals as an important stage (Okazaki & Inamoto, 1968).
Synthesis of Carbazomycin B
In the synthesis of carbazomycin B, a complex organic compound, Crich and Rumthao (2004) used a derivative of 2-methoxy-3,4-dimethylaniline as an intermediate. This showcases the compound's utility in complex organic synthesis, particularly in the formation of pharmaceutically relevant molecules (Crich & Rumthao, 2004).
Photoreactions in Methanol
Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines in methanol, including compounds related to N-(2-methoxycyclohexyl)-3,4-dimethylaniline. Their research provides insight into the behavior of these compounds under specific conditions, which is valuable for photochemical applications (Bader & Hansen, 1979).
Formation of DNA Adducts
A study by Cui et al. (2007) on 3,5-dimethylaniline, a structurally similar compound, reveals the potential of such molecules to form DNA adducts. This research can be extrapolated to understand the interactions of this compound with DNA, which is crucial for assessing mutagenic or carcinogenic risks (Cui et al., 2007).
Molecular Structure Studies
Ajibade and Andrew (2021) conducted research on the molecular structures of related dimethylaniline compounds. Understanding the molecular structure is fundamental for applications in material science and pharmaceutical chemistry (Ajibade & Andrew, 2021).
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-methoxycyclohexyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-11-8-9-13(10-12(11)2)16-14-6-4-5-7-15(14)17-3/h8-10,14-16H,4-7H2,1-3H3 |
InChI Key |
CCKVKDWMBPBQII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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